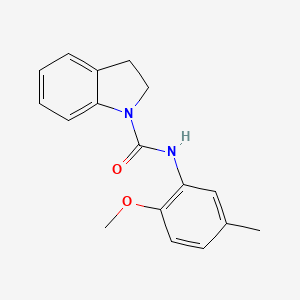![molecular formula C15H20N2O3 B5497834 N-(4-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5497834.png)
N-(4-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as MDAN or Spiro-8 and has a unique structure that makes it an interesting subject for study.
Wirkmechanismus
The mechanism of action of MDAN is not fully understood. However, it is believed to act on the GABAergic system, which is responsible for regulating the activity of neurotransmitters in the brain. MDAN is thought to enhance the activity of GABA receptors, leading to a reduction in neuronal activity and a calming effect.
Biochemical and Physiological Effects:
MDAN has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in animal models, suggesting that it has anti-inflammatory properties. Additionally, MDAN has been found to reduce the activity of certain enzymes that are involved in cancer cell growth, indicating its potential as an anti-cancer agent. MDAN has also been found to have anxiolytic and analgesic effects, suggesting its potential as a treatment for anxiety and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MDAN in lab experiments is its unique structure, which makes it an interesting subject for study. Additionally, MDAN has been found to have potential applications in various fields, including medicine and pharmacology. However, one limitation of using MDAN in lab experiments is its limited availability, as it is a relatively new compound that is not widely available.
Zukünftige Richtungen
There are several future directions for the study of MDAN. One possible direction is to investigate its potential as a treatment for various types of cancer. Another direction is to study its potential as an analgesic and anxiolytic agent. Additionally, further research is needed to fully understand the mechanism of action of MDAN and its effects on the GABAergic system. Finally, more studies are needed to determine the safety and efficacy of MDAN in humans.
Synthesemethoden
The synthesis of MDAN involves the reaction of 4-methylphenyl isocyanate with 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylic acid. The reaction is carried out in the presence of a suitable solvent and a catalyst. The product is then purified by recrystallization and characterized by various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
MDAN has shown potential in various scientific research applications. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro. MDAN has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, MDAN has been studied for its potential as an analgesic and anxiolytic agent.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-12-2-4-13(5-3-12)16-14(18)17-8-6-15(7-9-17)19-10-11-20-15/h2-5H,6-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYUFMKIAZKXCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCC3(CC2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B5497757.png)
![N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5497765.png)
![1-[2-(benzylthio)benzoyl]-4-piperidinecarboxamide](/img/structure/B5497766.png)
![N-{2-(4-isopropoxyphenyl)-1-[(2-naphthylamino)carbonyl]vinyl}benzamide](/img/structure/B5497776.png)
![(2R)-2-(acetylamino)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}butanamide](/img/structure/B5497783.png)
![3-[4-(benzyloxy)-3-nitrophenyl]-2-(4-chlorophenyl)acrylonitrile](/img/structure/B5497784.png)
![1-[5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3-piperidinecarboxamide](/img/structure/B5497792.png)
![3-(4-bromobenzyl)-5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5497796.png)
![4-[(dimethylamino)methyl]-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-4-azepanol](/img/structure/B5497799.png)
![4-(5-{[5-[4-(dimethylamino)phenyl]-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5497804.png)

![N-(2-hydroxy-5-nitrophenyl)-2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5497820.png)
![2-fluoro-5-{6-[(pyridin-2-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5497825.png)
